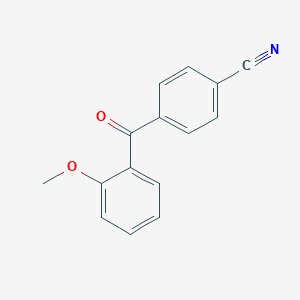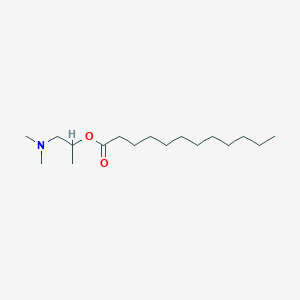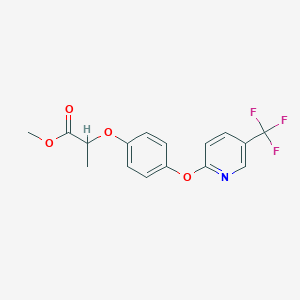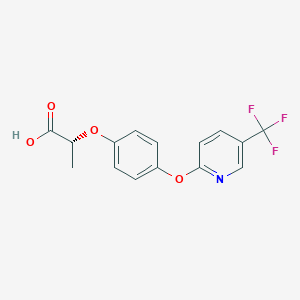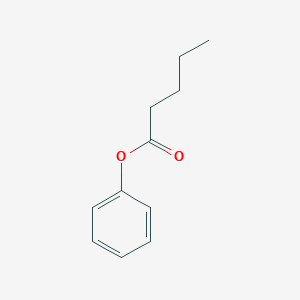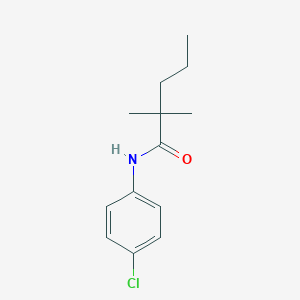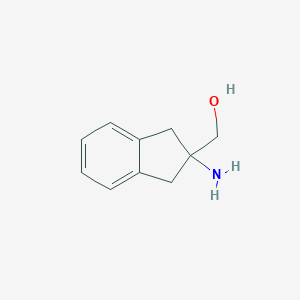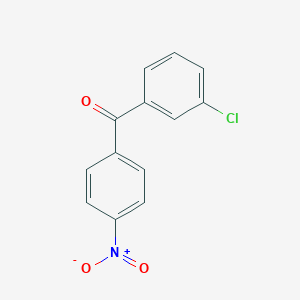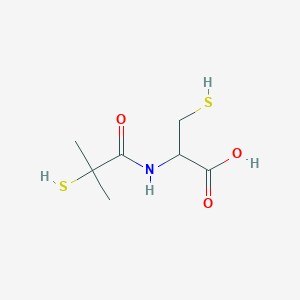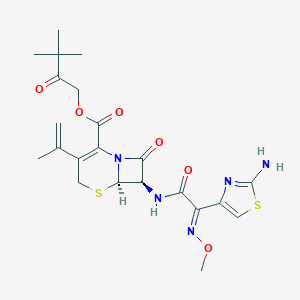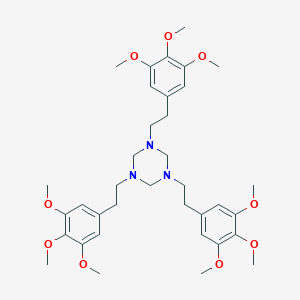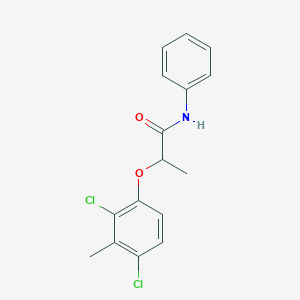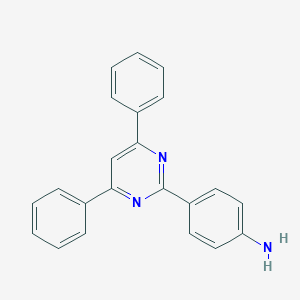
4-(4,6-Diphenyl-2-pyrimidinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,6-Diphenyl-2-pyrimidinyl)aniline, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrimidine and is mainly used in the field of biochemistry and biotechnology. In
Wissenschaftliche Forschungsanwendungen
4-(4,6-Diphenyl-2-pyrimidinyl)aniline has been extensively studied for its potential applications in various scientific fields. One of the primary applications of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is in the field of biochemistry, where it is used as a fluorescent probe to study protein-ligand interactions. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline can bind to proteins and emit fluorescence, which can be measured to determine the binding affinity of the protein to the ligand.
4-(4,6-Diphenyl-2-pyrimidinyl)aniline has also been used in the field of biotechnology, where it is used as a marker to detect the presence of DNA. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline can bind to DNA and emit fluorescence, which can be used to detect the presence of DNA in a sample.
Wirkmechanismus
The mechanism of action of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is not fully understood, but it is believed to involve the binding of the compound to proteins and DNA. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline can bind to proteins and DNA through hydrogen bonding and π-π interactions, which can result in changes in the conformation and activity of the biomolecules.
Biochemische Und Physiologische Effekte
4-(4,6-Diphenyl-2-pyrimidinyl)aniline has been shown to have various biochemical and physiological effects, including the inhibition of protein aggregation and the induction of apoptosis in cancer cells. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-(4,6-Diphenyl-2-pyrimidinyl)aniline in lab experiments is its high yield and purity. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is also relatively easy to synthesize and can be obtained from commercial sources. However, one of the limitations of using 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline in scientific research. One area of interest is the development of new fluorescent probes based on 4-(4,6-Diphenyl-2-pyrimidinyl)aniline that can be used to study protein-ligand interactions and other biomolecular interactions. Another area of interest is the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion
In conclusion, 4-(4,6-Diphenyl-2-pyrimidinyl)aniline, or 4-(4,6-Diphenyl-2-pyrimidinyl)aniline, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline involves the reaction of 4,6-diaminopyrimidine with aniline in the presence of a catalyst. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline has been extensively studied for its potential applications in biochemistry and biotechnology, and its mechanism of action involves the binding of the compound to proteins and DNA. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline in scientific research, including the development of new fluorescent probes and the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline as a therapeutic agent.
Synthesemethoden
The synthesis of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline involves the reaction of 4,6-diaminopyrimidine with aniline in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or acetic acid and is carried out under controlled conditions of temperature and pressure. The yield of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline obtained from this reaction is typically high, and the purity of the compound can be improved through recrystallization.
Eigenschaften
CAS-Nummer |
130090-18-5 |
|---|---|
Produktname |
4-(4,6-Diphenyl-2-pyrimidinyl)aniline |
Molekularformel |
C22H17N3 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
4-(4,6-diphenylpyrimidin-2-yl)aniline |
InChI |
InChI=1S/C22H17N3/c23-19-13-11-18(12-14-19)22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H,23H2 |
InChI-Schlüssel |
MBNJYUMUJTXOGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Synonyme |
4-(4,6-Diphenyl-2-pyrimidinyl)aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



